molecular formula C12H11NO3 B8649892 3-(3-methoxyphenyl)-1-methyl-1H-pyrrole-2,5-dione CAS No. 66504-57-2

3-(3-methoxyphenyl)-1-methyl-1H-pyrrole-2,5-dione

Cat. No. B8649892
CAS RN: 66504-57-2
M. Wt: 217.22 g/mol
InChI Key: DBZVFURVMWKTSK-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-1-methyl-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-1-methyl-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-methyl-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

66504-57-2

Product Name

3-(3-methoxyphenyl)-1-methyl-1H-pyrrole-2,5-dione

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-methylpyrrole-2,5-dione

InChI

InChI=1S/C12H11NO3/c1-13-11(14)7-10(12(13)15)8-4-3-5-9(6-8)16-2/h3-7H,1-2H3

InChI Key

DBZVFURVMWKTSK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C1=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 92.3 g portion of m-anisidine is dissolved in 225 ml of concentrated hydrochloric acid, 150 ml of water and 150 g of ice and cooled to 0° C. This mixture is diazotized carefully with vigorous stirring at 0°-5° C. with 52.5 g of sodium nitrite in 120 ml of water. This mixture is then added to 83.25 g of N-methylmaleimide in 225 ml of acetone at 0° C. The pH is adjusted to 3.0 and 25.5 g of cuprous chloride dihydrate is added in one portion followed by 200 ml of acetone, with stirring. Evaporation of the acetone and decantation of the aqueous layer leaves a black residue which is boiled with one liter of benzene, dried over magnesium sulfate and filtered through a Buchner funnel containing 50 g of activated magnesium silicate. The residue is boiled with one liter of benzene and filtered through activated magnesium silicate. The dark filtrate is evaporated under reduced pressure and then heated for 10 minutes with 100 ml of 2,6-lutidine to insure dehydrochlorination. This solution is combined with 500 ml of water and 400 ml of pyridine and filtered. The crystalline cake is pressed free of dark oil and then boiled with 500 ml of 90% ethanol. This is cooled and filtered giving 2-(m-methoxyphenyl)-N-methylmaleimide as orange crystals, m.p. 138°-146° C.
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Three
Quantity
52.5 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
83.25 g
Type
reactant
Reaction Step Five
Quantity
225 mL
Type
solvent
Reaction Step Five
[Compound]
Name
cuprous chloride dihydrate
Quantity
25.5 g
Type
reactant
Reaction Step Six
Quantity
1 L
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A 61.13 g portion of m-anisidine and 55.1 g of N-methylmaleimide were reacted as described in Example 6, giving 33.07 g of 2-(m-methoxyphenyl)-N-methylmaleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A 92.3 g. portion of m-anisidine is dissolved in 225 ml. of concentrated hydrochloric acid, 150 ml. of water and 150 g. of ice and cooled to 0° C. This mixture is diazotized carefully with vigorous stirring at 0°-5° C. with 52.5 g. of sodium nitrite in 120 ml. of water. This mixture is then added to 83.25 g. of N-methylmaleimide in 225 ml. of acetone at 0° C. The pH is adjusted to 3.0 and 25.5 g. of cuprous chloride dihydrate is added in one portion followed by 200 ml. of acetone, with stirring. Evaporation of the acetone and decantation of the aqueous layer leaves a black residue which is boiled with one liter of benzene, dried over magnesium sulfate and filtered through a Buchner funnel containing 50 g. of activated magnesium silicate. The residue is boiled with one liter of benzene and filtered through activated magnesium silicate. The dark filtrate is evaporated under reduced pressure and then heated for 10 minutes with 100 ml. of 2,6-lutidine to insure dehydrochlorination. This solution is combined with 500 ml. of water and 400 ml. of pyridine and filtered. The crystalline cake is pressed free of dark oil and then boiled with 500 ml. of 90% ethanol. This is cooled and filtered giving 2-(m-methoxyphenyl)-N-methylmaleimide as orange crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cuprous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven
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0 (± 1) mol
Type
solvent
Reaction Step Eight
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0 (± 1) mol
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solvent
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0 (± 1) mol
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